molecular formula C7H4FN3O3 B1334480 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one CAS No. 501650-69-7

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one

Cat. No. B1334480
M. Wt: 197.12 g/mol
InChI Key: OFIAUUASJYEPBK-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is a chemical compound that has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It is useful for fluorescent labeling of amino acids and amines in HPLC .


Synthesis Analysis

An in-capillary derivatization of amino acids and peptides with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was developed for their subsequent capillary electrophoretic analysis with laser-induced fluorescence detection . The in-capillary derivatization was achieved in zone-passing mode by introducing successive plugs of sample and NBD-F into a fused silica capillary previously equilibrated with an alkaline borate buffer .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is C7H5FN2O . It has a molecular weight of 152.126 .


Chemical Reactions Analysis

The compound is used in the derivatization of amino acids and peptides for their subsequent capillary electrophoretic analysis . This process involves the introduction of successive plugs of sample and NBD-F into a fused silica capillary .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 369.2±22.0 °C at 760 mmHg . The flash point is 177.1±22.3 °C .

Scientific Research Applications

Analytical Chemistry and Detection Methods

  • 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one has been utilized in analytical chemistry, particularly in the high-performance liquid chromatography and sensitive detection of amino acids when derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (Watanabe & Imai, 1981). This method is efficient for fluorescent labeling, allowing the detection of amino acids at low concentrations.

Biomedical Research and Drug Synthesis

  • In the field of drug synthesis and biomedical research, 4-fluoro-7-nitro-1,2-dihydroindazol-3-one has been involved in the synthesis of various antimicrobial and antifungal compounds. A study demonstrated its use in the synthesis of sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).

Fluorogenic Derivatization and Neurotransmitter Analysis

  • This compound has also been evaluated as a fluorogenic derivatization reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Zhu, Shaw, & Barrett, 2003). Such applications are crucial in neurochemical research and the study of neurotransmitter dynamics.

Online Microdialysis-Capillary Electrophoresis

  • Another significant application is in online microdialysis-capillary electrophoresis for amino acid neurotransmitters, where 4-fluoro-7-nitro-2,1,3-benzoxadiazole acts as a labeling reagent. This method allows for the efficient and sensitive analysis of neurotransmitters in biological samples (Klinker & Bowser, 2007).

Photophysical and Theoretical Studies

  • Additionally, it has been used in photophysical and theoretical studies to investigate interactions with metal ions, contributing to the understanding of fluorophore-metal interactions, which is important in the development of fluorescence-based sensors (Das et al., 2012).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-fluoro-7-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIAUUASJYEPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398093
Record name MLS003170646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-hydroxy-7-nitro 1H-indazole

CAS RN

501650-69-7
Record name MLS003170646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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